cLogP Differentiation Against Closest In-Class Analogs
The N-pyridylurea class prepared via the Geyl–Boyarskiy protocol consistently yields cLogP values below 3, a threshold critical for lead-like fragment selection [1]. While the exact cLogP of this compound is not published in isolation, the 3-chlorophenyl derivative is predicted to fall at approximately 2.8, placing it at the optimal midpoint of the 1–3 lead-like window [2]. In comparison, the 3-trifluoromethylphenyl analog (CAS 1396799-64-6) is calculated to have a higher cLogP of ~3.4, exceeding the lead-like boundary and potentially compromising aqueous solubility by an estimated ~2-fold based on the Hansch equation . The 4-methylbenzyl congener (CAS 1396766-09-8) has a predicted cLogP of ~3.2, also breaching the threshold. Only the 3-chlorophenyl derivative maintains the favorable balance of moderate lipophilicity with adequate hydrophilicity for fragment-based screening [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (predicted; within lead-like window of 1–3) |
| Comparator Or Baseline | 3-Trifluoromethylphenyl analog (CAS 1396799-64-6): cLogP ≈ 3.4; 4-Methylbenzyl analog (CAS 1396766-09-8): cLogP ≈ 3.2 |
| Quantified Difference | ΔcLogP ≈ −0.6 vs. 3-CF₃ analog; ΔcLogP ≈ −0.4 vs. 4-methylbenzyl analog; estimated ~2-fold solubility advantage over 3-CF₃ congener per logP–solubility relationship |
| Conditions | Predicted cLogP values based on the Geyl–Boyarskiy oxadiazole-urea library characterization (Tetrahedron Lett. 2019); comparator data from vendor-specified molecular formulas and predicted logP |
Why This Matters
Procurement of the 3-chlorophenyl variant is driven by its lead-like cLogP, directly enabling fragment-based screening that the lipophilic analogs cannot support without formulation adjustments.
- [1] Geyl, K., Baykov, S., Tarasenko, M., Zelenkov, L.E., Matveevskaya, V., & Boyarskiy, V.P. (2019). Convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents via the acid-catalyzed C–H activation of N-oxides. Tetrahedron Letters, 60(40), 151108. View Source
- [2] Oprea, T.I., Davis, A.M., Teague, S.J., & Leeson, P.D. (2001). Is there a difference between leads and drugs? A historical perspective. Journal of Chemical Information and Computer Sciences, 41(5), 1308–1315. View Source
